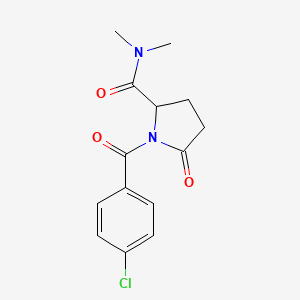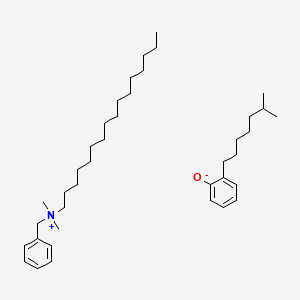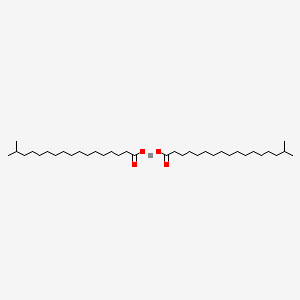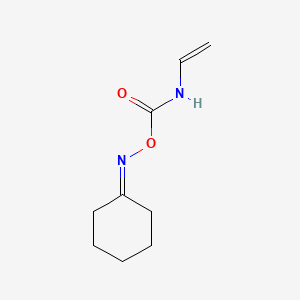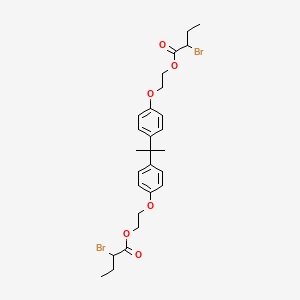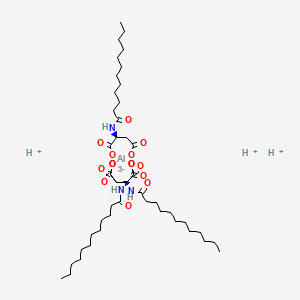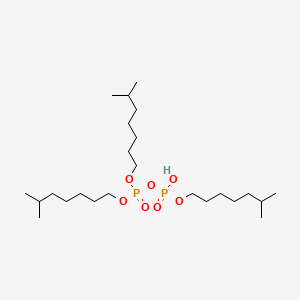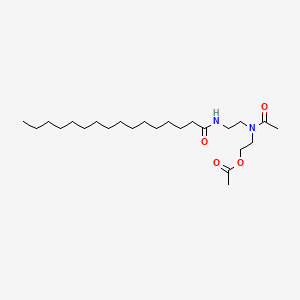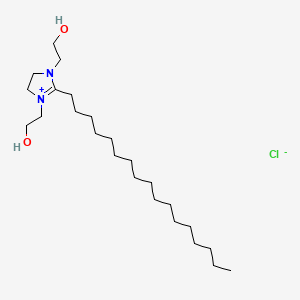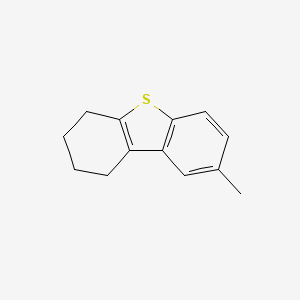
Dibenzothiophene, 1,2,3,4-tetrahydro-8-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydro-8-methyldibenzothiophene is an organic compound with the molecular formula C₁₃H₁₄S It is a derivative of dibenzothiophene, characterized by the presence of a tetrahydro ring and a methyl group at the eighth position
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydro-8-methyldibenzothiophene can be synthesized through several methods. One common approach involves the hydrogenation of 8-methyldibenzothiophene using a suitable catalyst such as palladium on carbon under hydrogen gas. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1 to 5 atmospheres.
Industrial Production Methods
In industrial settings, the production of 1,2,3,4-tetrahydro-8-methyldibenzothiophene may involve continuous flow hydrogenation processes. These methods utilize fixed-bed reactors with catalysts like palladium or nickel supported on alumina. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and hydrogen flow rate.
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydro-8-methyldibenzothiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride, leading to the formation of more reduced sulfur-containing compounds.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents like bromine or nitric acid introducing halogen or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C to room temperature.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfur-containing compounds.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
1,2,3,4-Tetrahydro-8-methyldibenzothiophene has several applications in scientific research:
Chemistry: Used as a model compound for studying the reactivity of sulfur-containing heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, such as polymers and catalysts, due to its unique structural features.
作用機序
The mechanism of action of 1,2,3,4-tetrahydro-8-methyldibenzothiophene involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfur atom can form coordination bonds with metal ions, influencing the activity of metalloenzymes. Additionally, its aromatic structure allows for π-π interactions with aromatic amino acids in proteins, modulating their function.
類似化合物との比較
1,2,3,4-Tetrahydro-8-methyldibenzothiophene can be compared with other similar compounds, such as:
Dibenzothiophene: Lacks the tetrahydro ring and methyl group, resulting in different reactivity and applications.
1,2,3,4-Tetrahydrodibenzothiophene:
8-Methyldibenzothiophene: Contains the methyl group but lacks the tetrahydro ring, affecting its physical and chemical properties.
特性
CAS番号 |
54889-44-0 |
|---|---|
分子式 |
C13H14S |
分子量 |
202.32 g/mol |
IUPAC名 |
8-methyl-1,2,3,4-tetrahydrodibenzothiophene |
InChI |
InChI=1S/C13H14S/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h6-8H,2-5H2,1H3 |
InChIキー |
UMLADAJNBJVNDI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)SC3=C2CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


